1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine
Description
Significance of Cyclopropylamine (B47189) Structural Motifs in Advanced Organic Synthesis and Medicinal Chemistry Research
The cyclopropylamine moiety is a vital building block in modern organic synthesis and medicinal chemistry. longdom.org Its significance stems from the unique combination of the steric and electronic properties of the cyclopropane (B1198618) ring and the reactivity of the amine group. longdom.orgnih.gov The three-membered ring is highly strained, with bond angles of approximately 60°, which enhances its chemical reactivity. longdom.org This inherent strain makes the ring susceptible to cleavage, a property that can be harnessed in various chemical transformations. longdom.orgchemicalbook.com
In medicinal chemistry, incorporating a cyclopropyl (B3062369) group is a common strategy in drug design. hyphadiscovery.com The small, rigid ring introduces conformational constraint into aliphatic systems while maintaining a high fraction of sp3 character, which can improve metabolic stability and binding affinity to biological targets. hyphadiscovery.comacs.org The cyclopropyl group is often used as a bioisosteric replacement for other groups, such as isopropyl or gem-dimethyl moieties, to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic profiles. acs.org
The utility of the cyclopropylamine motif is evident in its presence in numerous approved drugs across various therapeutic areas, including antibiotics, antivirals, and anticancer agents. longdom.orgwikipedia.org Its ability to serve as a precursor for a wide range of biologically active compounds solidifies its importance in pharmaceutical research and development. longdom.orgchemicalbook.comthieme-connect.com Furthermore, cyclopropylamine derivatives are crucial intermediates in the agrochemical industry for synthesizing herbicides, fungicides, and insecticides. longdom.orgchemicalbook.com
Table 1: Examples of Marketed Drugs Containing a Cyclopropylamine Moiety This table is for illustrative purposes and is not exhaustive.
| Drug Name | Therapeutic Class |
| Ciprofloxacin | Antibiotic |
| Simeprevir | Antiviral (Hepatitis C) |
| Risdiplam | Spinal Muscular Atrophy |
| Tranylcypromine | Antidepressant (MAOI) |
Overview of the Specific Research Focus on 1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine and its Analogues
The specific compound this compound is a functionalized derivative within the broader class of cyclopropylamines. Research interest in this molecule and its analogues lies primarily in its utility as a synthetic intermediate or building block for constructing more complex organic molecules. Its structure combines the reactive cyclopropylamine core with a benzyloxyethyl group, which can influence its physical properties, such as solubility, and its interaction with biological targets.
The presence of the primary amine on a tertiary carbon atom of the cyclopropane ring makes it a valuable synthon. This compound can undergo a variety of chemical reactions typical of primary amines and cyclopropanes. For instance, it can participate in nucleophilic substitution reactions with electrophiles. The amine group provides a handle for further functionalization, while the benzyloxy group can act as a protecting group for a hydroxyl function, which can be deprotected in a later synthetic step. google.com
While extensive, dedicated studies on the biological activity of this compound itself are not widely published, its value is recognized in its potential as a precursor in drug discovery and development programs. It is explored for its potential therapeutic properties and is used in the synthesis of specialty chemicals.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 388095-22-5 |
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 1-(2-phenylmethoxyethyl)cyclopropan-1-amine |
| InChI Key | LIHZSLPGGSIALW-UHFFFAOYSA-N |
| Appearance | Liquid |
Data sourced from multiple chemical databases. americanelements.comuni.luabovchem.com
Historical Development and Contemporary Relevance of Cyclopropane and Cyclopropylamine Chemistry
The history of cyclopropane chemistry began in 1881 when August Freund first synthesized the parent cyclopropane molecule. wikipedia.org This was followed shortly after, in 1884, by William Henry Perkin's synthesis of the first functionalized cyclopropane derivative. acs.orgwiley-vch.de For a long time, cyclopropanes were largely regarded as laboratory curiosities due to the "ring strain" concept formulated by Adolf von Baeyer. wiley-vch.de A significant milestone was the discovery of cyclopropane's anesthetic properties in 1929 by Henderson and Lucas, leading to its clinical use for several decades. wikipedia.orgwoodlibrarymuseum.org
The synthetic utility of cyclopropanes as building blocks in organic synthesis began to be more widely appreciated in the 1960s and 1970s. wiley-vch.de The development of efficient cyclopropanation methods, such as the Simmons-Smith reaction and those involving carbenes and carbenoids, was essential for this progress. thieme-connect.comwiley-vch.de
In the contemporary era, cyclopropane and cyclopropylamine chemistry is a thriving field. There has been tremendous progress in the stereoselective synthesis of cyclopropane derivatives over the past two decades. acs.org The interest in donor-acceptor cyclopropanes (DACs) has surged since the mid-2000s, with these compounds serving as versatile intermediates for complex molecular architectures. wiley-vch.de The synthesis of cyclopropylamines, in particular, remains a significant research topic, with numerous methods being developed and refined, including adaptations of classical cyclopropanation reactions and newer methods like the Kulinkovich reaction. nih.govthieme-connect.com The continued appearance of cyclopropyl-containing molecules in preclinical and clinical drug pipelines underscores the enduring relevance of this structural motif in modern chemistry. hyphadiscovery.comthieme-connect.com
Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylmethoxyethyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-12(6-7-12)8-9-14-10-11-4-2-1-3-5-11/h1-5H,6-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHZSLPGGSIALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCOCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451245 | |
| Record name | 1-[2-(benzyloxy)ethyl]cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388095-22-5 | |
| Record name | 1-[2-(Phenylmethoxy)ethyl]cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=388095-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(benzyloxy)ethyl]cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(benzyloxy)ethyl]cyclopropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reaction Mechanisms and Reactivity Profiles of Cyclopropylamine Systems Relevant to 1 2 Benzyloxy Ethyl Cyclopropan 1 Amine
Intrinsic Ring Strain and its Impact on Cyclopropane (B1198618) Reactivity
The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, which is the primary driver of its unique reactivity. utexas.edulongdom.org This strain arises from two main factors: angle strain and torsional strain. utexas.eduwikipedia.org
Angle Strain: The carbon atoms in a cyclopropane ring are sp³ hybridized, preferring bond angles of 109.5°. However, the geometry of the equilateral triangle forces the internal C-C-C bond angles to be 60°. chemistrysteps.comlibretexts.org This severe deviation from the ideal tetrahedral angle results in substantial angle strain, estimated to be a major contributor to the total ring strain of approximately 28 kcal/mol. utexas.edu This strain leads to poor overlap of the sp³ hybrid orbitals, creating weaker, "bent" carbon-carbon bonds with increased p-character. chemistrysteps.com
Torsional Strain: Due to the planar nature of the cyclopropane ring, the hydrogen atoms on adjacent carbon atoms are in an eclipsed conformation. utexas.edulibretexts.org This eclipsing interaction introduces torsional strain, further destabilizing the molecule. For cyclopropane, this is estimated to contribute at least 9 kcal/mol to the total ring strain. utexas.edu
The high ring strain makes the C-C bonds in cyclopropane significantly weaker (bond dissociation energy of ~65 kcal/mol) compared to those in acyclic alkanes like ethane (B1197151) (~90 kcal/mol). chemistrysteps.com This inherent instability drives the high reactivity of cyclopropane-containing molecules, making them susceptible to ring-opening reactions that relieve the strain. utexas.edunih.gov The reactivity of cyclopropanes is further influenced by the electronic nature of their substituents. Electron-withdrawing groups can render the cyclopropane ring electrophilic, making it susceptible to attack by nucleophiles. nih.gov
| Cycloalkane | Total Ring Strain (kcal/mol) | C-C-C Bond Angle (°) | Key Strain Contributor(s) |
|---|---|---|---|
| Cyclopropane | ~28 | 60 | Angle and Torsional Strain |
| Cyclobutane | ~26.3 | ~90 | Angle Strain |
| Cyclopentane | ~6 | ~108 (envelope) | Torsional Strain |
| Cyclohexane | ~0 | ~109.5 (chair) | Essentially Strain-Free |
Ring-Opening Reactions of Cyclopropylamine (B47189) Derivatives
The strained C-C bonds of the cyclopropane ring in cyclopropylamine derivatives make them susceptible to a variety of ring-opening reactions. acs.org These reactions are often driven by the release of ring strain and can be initiated by oxidation, nucleophiles, electrophiles, or metal catalysts.
Oxidative ring cleavage of cyclopropylamines can proceed through radical mechanisms, often initiated by a single-electron transfer (SET) process. For instance, the oxidation of the amine moiety can lead to the formation of a radical cation, which then undergoes ring-opening. rsc.org This process is relevant in the metabolic activation of certain drugs containing a cyclopropylamine moiety, where cytochrome P450 enzymes can oxidize the cyclopropylamine to reactive ring-opened intermediates. hyphadiscovery.comacs.org These intermediates, such as α,β-unsaturated aldehydes, can then form covalent adducts with biological macromolecules. acs.org
In some cases, photoredox catalysis can be employed to initiate the oxidative ring-opening of N-aryl cyclopropylamines. rsc.org After photoexcitation, the photocatalyst acts as an oxidant and is reduced by the amine. The resulting radical cation undergoes ring-opening to form a distonic radical cation intermediate, which can then participate in further reactions, such as cycloadditions. rsc.org
Cyclopropanes bearing electron-withdrawing groups (acceptors) are "activated" towards nucleophilic attack. nih.govthieme-connect.com This is particularly true for donor-acceptor (D-A) cyclopropanes, where the presence of both an electron-donating group (like an amine) and an electron-accepting group polarizes the C-C bond, enhancing reactivity. nih.gov The nucleophilic ring-opening of these activated cyclopropanes is a valuable method for the synthesis of 1,3-difunctionalized compounds. thieme-connect.com
The reaction can be viewed as a homologous Michael addition, where the nucleophile attacks one of the cyclopropane carbons, leading to the cleavage of a C-C bond. thieme-connect.com This process often proceeds with inversion of configuration at the reaction center, similar to an Sₙ2 reaction. nih.govthieme-connect.com A variety of nucleophiles, including amines, indoles, azides, diketones, and alcohols, can participate in these reactions. scispace.com The activation of the cyclopropane for nucleophilic attack can be achieved through the use of Lewis acids or Brønsted acids. scispace.comacs.org
Electrophilic ring opening of cyclopropylamines can occur, particularly under superacidic conditions. For example, the reaction of trans-2-phenylcyclopropylamine hydrochloride in a superacid medium leads to the formation of an ammonium-carbenium dication. nih.gov This dication can then be trapped by arene nucleophiles. nih.gov Theoretical calculations suggest that the ring-opening is a kinetically controlled process where charge-charge repulsive effects may play a significant role in the transition state. nih.gov The regioselectivity of the ring cleavage (vicinal vs. distal bond cleavage) can be influenced by the nature of the substituents on the cyclopropane ring and the reaction conditions. nih.gov
Transition metals can catalyze a variety of ring-opening and annulation reactions of cyclopropylamines and their derivatives. nih.gov These reactions often involve the oxidative addition of a C-C bond of the cyclopropane to the metal center, forming a metallacyclobutane intermediate. nih.gov This intermediate can then undergo further transformations, such as reductive elimination or insertion reactions, to form new carbocycles or heterocycles.
For example, gold-catalyzed cycloisomerization of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles leads to the formation of indolizine (B1195054) derivatives through a C-C bond cleavage mechanism. rsc.org Similarly, silver-catalyzed [3+2] annulation of cyclopropenones with amides produces 5-amino-2-furanones via insertion of the amide carbonyl group into a C-C bond of the cyclopropenone. rsc.org Rhodium catalysts have been used for the [3+2+1] carbocyclization of aminocyclopropanes with carbon monoxide to yield bicyclohexenones. scispace.com
| Reaction Type | Initiator/Catalyst | Key Intermediate(s) | Typical Products |
|---|---|---|---|
| Oxidative Ring Cleavage | Oxidizing agents (e.g., CYP450), Photoredox catalysts | Radical cation, Distonic radical cation | Ring-opened aldehydes, Cycloaddition products |
| Nucleophilic Ring-Opening | Nucleophiles (amines, indoles, etc.), Lewis/Brønsted acids | Zwitterionic species | 1,3-Difunctionalized acyclic compounds |
| Electrophilic Ring Opening | Electrophiles (e.g., superacids) | Ammonium-carbenium dication | Ring-opened products with incorporated nucleophiles |
| Metal-Catalyzed Ring-Opening/Annulation | Transition metals (Au, Ag, Rh, etc.) | Metallacyclobutane | Carbocycles, Heterocycles (e.g., indolizines, furanones) |
Rearrangement Reactions Involving Cyclopropylamine Motifs
Cyclopropylamine derivatives can undergo various rearrangement reactions, often driven by the release of ring strain. One notable example is the rearrangement of N-cyclopropylamides in the presence of a Lewis acid like AlCl₃. This reaction can lead to the formation of N-(2-chloropropyl)amides or 5-methyl-2-oxazolines, proceeding through a proposed aziridine (B145994) intermediate. researchgate.net
Another class of rearrangements involves the thermal or metal-catalyzed isomerization of cyclopropyl (B3062369) imines. For instance, a titanocene (B72419) complex can mediate the ring-opening of a cyclopropyl imine to form an azatitanacyclohexene, which can then rearrange to a more stable azatitanacyclopentene. nih.gov Gold(I) catalysts can also promote nih.govnih.gov-sigmatropic rearrangements of substrates containing cyclopropyl groups, such as propargyl vinyl ethers, to yield allenes. nih.gov These rearrangements highlight the versatility of the cyclopropylamine motif as a synthetic building block. acs.org
α-Iminol Rearrangement and C4-C3 Ring Contraction Pathways
The α-iminol rearrangement is a notable transformation that can occur in α-hydroxy imines, leading to the formation of α-amino ketones through a 1,2-shift of an alkyl or aryl group. researchgate.net While 1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine does not inherently possess the α-hydroxy imine functionality, it can be a precursor to intermediates that undergo such rearrangements. For instance, condensation with an appropriate carbonyl compound could form an imine, which, if an adjacent hydroxyl group is present or introduced, could set the stage for this rearrangement.
In a broader context, α-iminol rearrangements have been implicated in ring contraction pathways. nih.gov For example, the rearrangement of a 2-hydroxycyclobutanone with a primary aniline (B41778) can lead to a 2-aminocyclopropyl ketone intermediate, demonstrating a C4 to C3 ring contraction. nih.gov This principle highlights the potential for cyclopropylamine derivatives to be involved in complex skeletal reorganizations.
Cyclopropyliminium Rearrangements
The formation of a cyclopropyliminium ion from a cyclopropylamine derivative is a critical step that can trigger a variety of rearrangements. These rearrangements are driven by the high energy of the strained three-membered ring and the electrophilicity of the iminium ion. The cyclopropyliminium ion can undergo ring opening to form a more stable, delocalized cation, which can then be trapped by nucleophiles or participate in further cyclization reactions. acs.org
The specific pathway of the rearrangement is influenced by the substitution pattern on the cyclopropane ring and the nature of the substituents on the nitrogen atom. These rearrangements provide a powerful tool for the construction of various nitrogen-containing heterocyclic systems. acs.org
1-Aza-Cope Rearrangement in Cyclopropylamine Derivatives
The 1-aza-Cope rearrangement is a orgsyn.orgorgsyn.org-sigmatropic rearrangement that can occur in nitrogen-containing 1,5-dienes. wikipedia.orgtcichemicals.comchem-station.com For a derivative of this compound to undergo such a rearrangement, it would first need to be converted into a suitable 1,5-diene precursor. This could potentially be achieved through allylation of the primary amine.
A significant driving force for the 1-aza-Cope rearrangement in cyclopropylamine derivatives can be the release of the inherent ring strain of the cyclopropane ring. wikipedia.org This thermodynamic advantage can facilitate the rearrangement, allowing it to proceed under milder conditions than in analogous systems without the strained ring. wikipedia.org The products of such rearrangements are often valuable building blocks for the synthesis of more complex nitrogen-containing molecules.
Functional Group Transformations on the this compound Backbone
The presence of a primary amine and a benzyloxyethyl moiety provides multiple avenues for the chemical modification of this compound, allowing for the synthesis of a diverse range of derivatives.
Derivatization and Chemical Modification of the Primary Amine Functionality
The primary amine group in this compound is a versatile functional handle for a variety of chemical transformations. Standard derivatization reactions for primary amines can be readily applied to this molecule.
| Reaction Type | Reagents and Conditions | Expected Product | Significance |
| Acylation | Acyl chlorides, acid anhydrides, or carboxylic acids with coupling agents (e.g., DCC, EDC) in the presence of a base. | N-acylated derivatives (amides). | Introduction of a wide range of functional groups, modulation of electronic properties. |
| Alkylation | Alkyl halides, sulfonate esters in the presence of a base. | Secondary or tertiary amines. | Modification of steric and electronic properties, synthesis of polysubstituted amines. |
| Reductive Amination | Aldehydes or ketones in the presence of a reducing agent (e.g., NaBH3CN, H2/Pd). | Secondary or tertiary amines. | Controlled introduction of alkyl groups. |
| Sulfonylation | Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. | N-sulfonamides. | Introduction of robust protecting groups or moieties with potential biological activity. |
| Urea/Thiourea Formation | Isocyanates, isothiocyanates. | Ureas, thioureas. | Synthesis of derivatives with hydrogen bonding capabilities. |
These derivatization reactions allow for the systematic modification of the physicochemical properties of the parent molecule, which is a common strategy in medicinal chemistry for optimizing biological activity.
Transformations Involving the Benzyloxyethyl Moiety
The benzyloxyethyl group offers additional opportunities for chemical modification, primarily centered around the benzyl (B1604629) ether linkage and the aromatic ring.
The benzylic C-O bond is susceptible to cleavage under various conditions, which can be exploited for deprotection or further functionalization.
| Reaction Type | Reagents and Conditions | Expected Product | Significance |
| Hydrogenolysis | H2 gas with a palladium catalyst (e.g., Pd/C). | The corresponding primary alcohol. | A common and mild method for benzyl ether deprotection. organic-chemistry.org |
| Acidic Cleavage | Strong acids (e.g., HBr, HI). | The corresponding primary alcohol. | Can be harsh and may not be suitable for acid-sensitive substrates. organic-chemistry.org |
| Oxidative Cleavage | Oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). | The corresponding primary alcohol. organic-chemistry.orgnih.gov | Useful for substrates that are sensitive to hydrogenolysis. organic-chemistry.orgnih.govresearchgate.net |
| Lewis Acid-Mediated Cleavage | Lewis acids such as BCl3·SMe2. | The corresponding primary alcohol. organic-chemistry.org | Offers high selectivity in the presence of other protecting groups. organic-chemistry.org |
Furthermore, the phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions, although the reactivity will be influenced by the ether oxygen.
These transformations of the benzyloxyethyl moiety provide pathways to introduce new functional groups or to unmask a hydroxyl group for subsequent reactions, further expanding the synthetic utility of this compound.
Spectroscopic and Computational Studies on 1 2 Benzyloxy Ethyl Cyclopropan 1 Amine
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
The precise determination of a molecule's structure is accomplished through a synergistic application of various spectroscopic techniques. For 1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for confirming its covalent framework and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would provide an unambiguous assignment of all proton and carbon signals.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their connectivity. Key expected signals include multiplets for the diastereotopic cyclopropyl (B3062369) protons, signals for the ethyl chain protons, a characteristic singlet for the benzylic (–O–CH₂–Ph) protons, and signals in the aromatic region for the phenyl group protons. chemicalbook.comresearchgate.net The amine protons (–NH₂) would likely appear as a broad singlet. rsc.org
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The cyclopropane (B1198618) ring carbons, the aliphatic carbons of the ethyl chain, the benzylic carbon, and the aromatic carbons would all resonate at characteristic chemical shifts. researchgate.net
2D NMR: Techniques like Correlation Spectroscopy (COSY) would establish proton-proton couplings within the cyclopropyl and ethyl fragments. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) correlations, confirming the connectivity between the cyclopropyl ring, the ethyl chain, and the benzyloxy group. researchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Cyclopropyl CH₂ | 0.4 - 0.8 (m) | 10 - 15 | Diastereotopic protons on the ring. |
| Quaternary C (ring) | - | 30 - 35 | Carbon bearing the amine and ethyl groups. |
| Ethyl CH₂-C(ring) | 1.6 - 2.0 (t) | 35 - 40 | Methylene (B1212753) group attached to the cyclopropane ring. |
| Ethyl CH₂-O | 3.5 - 3.8 (t) | 68 - 72 | Methylene group attached to the oxygen. |
| Benzylic CH₂ | 4.5 - 4.7 (s) | 70 - 75 | Methylene group between oxygen and phenyl ring. |
| Aromatic CH | 7.2 - 7.4 (m) | 127 - 129 | Protons on the phenyl ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. For this compound (C₁₂H₁₇NO, Molecular Weight: 191.27 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. uni.luabovchem.com The fragmentation pattern in electron ionization (EI) MS would likely involve characteristic losses.
Plausible fragmentation pathways include:
Cleavage of the C-C bond between the ethyl group and the cyclopropane ring.
Loss of the benzyl (B1604629) group (C₇H₇, m/z 91), a very common fragmentation for benzyl ethers, leading to a stable tropylium (B1234903) cation. nist.gov
Alpha-cleavage adjacent to the nitrogen atom, a typical fragmentation for amines, which could lead to the loss of a methyl or ethyl radical from a rearranged intermediate. docbrown.info
Predicted Mass Spectrometry Data for this compound
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₂H₁₈NO]⁺ | 192.1383 |
| [M+Na]⁺ | [C₁₂H₁₇NNaO]⁺ | 214.1202 |
| [M-H]⁻ | [C₁₂H₁₆NO]⁻ | 190.1237 |
Data predicted and sourced from PubChem. uni.lu
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would exhibit characteristic absorption bands. docbrown.info
Predicted Characteristic IR Absorption Bands
| Functional Group | Bond | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|---|
| Primary Amine | N-H | Stretch | 3300 - 3500 (broad, two bands) |
| Primary Amine | N-H | Bend | 1580 - 1650 |
| Aliphatic C-H | C-H | Stretch | 2850 - 3000 |
| Cyclopropyl C-H | C-H | Stretch | ~3080 |
| Aromatic C-H | C-H | Stretch | 3010 - 3050 |
| Ether | C-O | Stretch | 1050 - 1150 |
Predicted ranges are based on typical values for these functional groups. docbrown.inforesearchgate.netnist.gov
Computational Chemistry for Elucidating Reaction Mechanisms and Predicting Properties
Computational chemistry serves as a powerful complement to experimental studies, providing deep insights into molecular properties, conformational preferences, and reaction energetics that can be difficult to access experimentally.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity. mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical stability.
Predict Spectroscopic Data: Simulate IR and NMR spectra. Calculated vibrational frequencies can be compared with experimental IR data to aid in peak assignment. nih.gov Similarly, NMR chemical shifts can be calculated and compared with experimental results to validate structural assignments.
Model Reaction Mechanisms: Investigate the energetics of potential synthetic routes or metabolic pathways by calculating the energies of reactants, transition states, and products. nih.gov
While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. drexel.eduyoutube.com MD simulations model the atomic motions over time by solving Newton's equations of motion.
For this compound, MD simulations are particularly useful for conformational analysis of the flexible benzyloxyethyl side chain. Key insights from MD would include:
Conformational Sampling: Exploring the accessible rotational conformations (rotamers) around the C-C and C-O single bonds of the side chain.
Solvent Effects: Simulating the molecule in an explicit solvent (like water or DMSO) to understand how solvent interactions influence its conformational preferences.
Interaction Dynamics: If the molecule is a ligand for a biological target, MD simulations can reveal the dynamic nature of its binding within the receptor pocket, highlighting key interactions and conformational changes upon binding. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org A QSAR model takes the form of an equation that relates molecular descriptors (numerical representations of chemical structure) to an activity value. biorxiv.org
For cyclopropylamine (B47189) systems, QSAR studies can be highly valuable. nih.gov To develop a QSAR model involving this compound, a series of analogues would be synthesized and tested for a specific biological activity. The process would involve:
Data Set Generation: Creating a library of related cyclopropylamine derivatives with measured biological activities.
Descriptor Calculation: For each molecule, calculating a range of molecular descriptors, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electrostatic fields).
Model Building: Using statistical methods like multiple linear regression or partial least squares to build a mathematical model correlating the descriptors with the activity.
Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds.
A study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives successfully used 3D-QSAR methods (CoMFA and CoMSIA) to build predictive models for their binding affinity to the dopamine (B1211576) D₃ receptor. mdpi.com The models revealed that steric, electrostatic, and hydrophobic fields were crucial for binding, providing a framework for designing new, more potent ligands. mdpi.com A similar approach could be applied to derivatives of this compound to guide the rational design of compounds with optimized activity for a given biological target.
Future Directions and Emerging Challenges in the Research of 1 2 Benzyloxy Ethyl Cyclopropan 1 Amine
Development of More Sustainable and Efficient Synthetic Routes
The future synthesis of 1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine and its derivatives will likely focus on improving sustainability and efficiency, moving away from traditional methods that may involve harsh reagents and generate significant waste. Key areas of development are expected to include biocatalysis, flow chemistry, and the use of greener reagents.
Recent advances in green chemistry have spurred interest in developing more environmentally friendly synthetic methods. globethesis.com For the synthesis of cyclopropylamines, this includes exploring biocatalytic routes that utilize engineered enzymes to achieve high stereoselectivity under mild conditions. nih.gov The application of enzymes, such as transaminases, could offer a more sustainable alternative to conventional amination methods. nih.gov Furthermore, the development of one-pot syntheses and microwave-assisted reactions are also promising avenues for increasing efficiency and reducing energy consumption. mdpi.com
Another area of focus will be the reduction of hazardous waste. Traditional synthesis routes for cyclopropylamines can produce significant amounts of salty wastewater. globethesis.com Future research will likely investigate methods to minimize waste, such as water recycling-based degradation processes. globethesis.com The use of solvent-free conditions is another approach that can reduce environmental impact and improve production efficiency. globethesis.com
| Strategy | Description | Potential Advantages |
|---|---|---|
| Biocatalysis | Use of engineered enzymes (e.g., transaminases) for amination. | High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.gov |
| Flow Chemistry | Continuous production in a reactor system. | Improved control over reaction parameters, enhanced safety, potential for scalability. |
| Solvent-Free Reactions | Conducting reactions without a solvent. | Reduced waste, lower cost, increased reaction efficiency. globethesis.com |
| Microwave-Assisted Synthesis | Utilizing microwave radiation to heat reactions. | Faster reaction times, higher yields, and often cleaner reactions. mdpi.com |
Exploration of Novel Reactivity Pathways for Diversification
The strained cyclopropane (B1198618) ring in this compound is a key feature that can be exploited for the development of novel reactivity pathways, leading to a diverse range of new molecules. Future research will likely focus on ring-opening reactions, cycloadditions, and rearrangements to create new molecular scaffolds.
Cyclopropylamines are known to undergo a variety of transformations, including ring-opening, cycloaddition, and rearrangement reactions. acs.orgacs.org These reactions can be initiated by various reagents and conditions, leading to the formation of diverse molecular structures. For instance, the ring-opening of N-cyclopropylamides has been shown to produce N-(2-chloropropyl)amides and 5-methyl-2-oxazolines, demonstrating the potential for skeletal rearrangement. researchgate.net
The development of new catalytic methods will be crucial for exploring the full potential of this compound. This includes the use of transition-metal catalysis to control the regio- and stereoselectivity of ring-opening and cycloaddition reactions. Furthermore, the unique electronic properties of the cyclopropane ring can be harnessed in photoredox catalysis to enable novel transformations.
| Reaction Type | Description | Potential Products |
|---|---|---|
| Ring-Opening Reactions | Cleavage of the C-C bonds of the cyclopropane ring. acs.org | Linear amines, heterocyclic compounds. researchgate.net |
| Cycloaddition Reactions | Participation of the cyclopropane ring in [3+2] or other cycloadditions. | Polycyclic systems, spirocyclic compounds. |
| Rearrangement Reactions | Skeletal reorganization of the molecule. researchgate.net | Novel heterocyclic scaffolds. researchgate.net |
| C-H Amination | Direct functionalization of C-H bonds to introduce amine groups. acs.org | Substituted cyclopropylamines with increased complexity. acs.org |
Advanced Applications in the Synthesis of Architecturally Complex Molecules
The unique three-dimensional structure of this compound makes it an attractive building block for the synthesis of architecturally complex molecules, including natural products and novel therapeutic agents. rsc.org Future research in this area will focus on incorporating this motif into larger, more complex structures to explore new areas of chemical space.
Cyclopropane-containing natural products have garnered significant interest due to their fascinating structural features and diverse biological activities. rsc.org The development of new synthetic methodologies has enabled chemists to incorporate cyclopropane rings into complex molecular architectures. rsc.org this compound can serve as a chiral building block in the total synthesis of such natural products, providing access to novel analogues with potentially enhanced biological properties.
Furthermore, the introduction of the cyclopropane moiety can have a profound impact on the physicochemical properties of a molecule, including its conformation, lipophilicity, and metabolic stability. This makes this compound a valuable tool in drug discovery for the development of new therapeutic agents with improved pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
